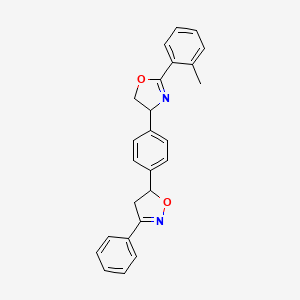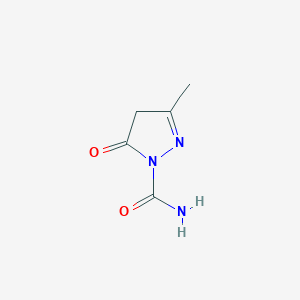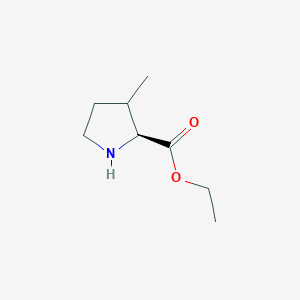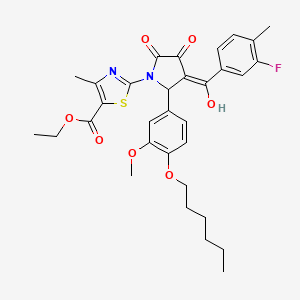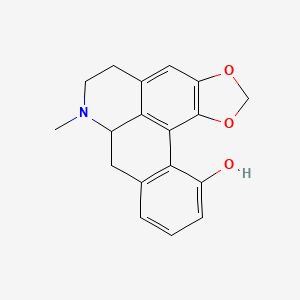
Pukateine, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pukateine involves several steps, starting from simpler organic compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Pukateine .
Industrial Production Methods: Industrial production of Pukateine is less common due to its natural abundance in certain plants. extraction methods from the bark of Laurelia novae-zelandiae involve solvent extraction followed by purification processes to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Pukateine undergoes various chemical reactions, including:
Oxidation: Pukateine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Pukateine into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Pukateine with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
Pukateine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of aporphine alkaloids.
Biology: Pukateine’s interaction with biological systems is studied to understand its pharmacological properties.
Medicine: Research focuses on its analgesic and dopaminergic properties, making it a potential candidate for developing new pain relief medications and treatments for neurological disorders
作用機序
Pukateine exerts its effects primarily through the central nervous system. It acts similarly to morphine, causing both depression and excitation of the central nervous system. The compound depresses the respiratory center and affects the conductivity of nerves and muscle tissues . The molecular targets include opioid receptors, which mediate its analgesic effects .
類似化合物との比較
Pukateine is compared with other aporphine alkaloids such as:
- Apomorphine
- Bulbocapnine
- Glaucine
- Nantenine
- Nuciferine
- Stepholidine
- Tetrahydropalmatine
Uniqueness: Pukateine’s unique combination of a methylenedioxy group and a hydroxyl group distinguishes it from other similar compounds. This structural uniqueness contributes to its specific pharmacological properties and makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXUUHNYQWZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22150-86-3 |
Source


|
| Record name | Pukateine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022150863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PUKATEINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V36S7J6BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)
![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
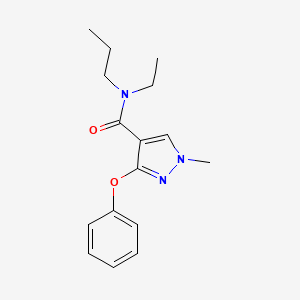
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)
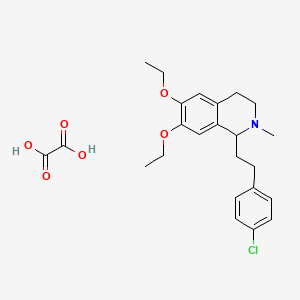

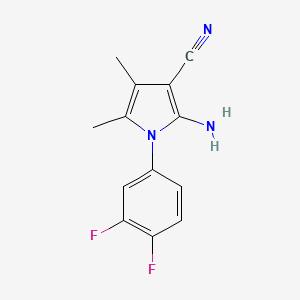
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
